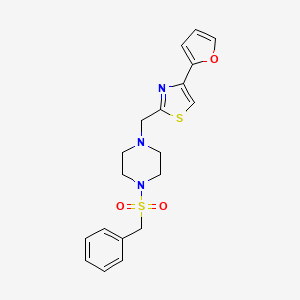

2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole

Descripción

Propiedades

IUPAC Name |

2-[(4-benzylsulfonylpiperazin-1-yl)methyl]-4-(furan-2-yl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c23-27(24,15-16-5-2-1-3-6-16)22-10-8-21(9-11-22)13-19-20-17(14-26-19)18-7-4-12-25-18/h1-7,12,14H,8-11,13,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJTYQCGFNRFCPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

The compound features a thiazole ring, a furan moiety, and a piperazine ring substituted with a benzylsulfonyl group. The synthesis typically involves the following steps:

- Formation of the Thiazole Ring: This can be achieved through condensation reactions involving appropriate thioketones and amines.

- Piperazine Modification: The piperazine ring is modified by introducing the benzylsulfonyl group via sulfonylation reactions.

- Furan Attachment: The furan ring is incorporated through nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives with similar structures possess effective inhibitory properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 5.0 |

| Similar Derivative A | E. coli | 10.0 |

| Similar Derivative B | S. aureus | 3.5 |

Anticancer Activity

Recent studies have explored the anticancer potential of this compound class. In vitro assays have shown that certain derivatives can inhibit cancer cell proliferation effectively.

Case Study:

A study evaluated the cytotoxic effects of related thiazole derivatives on human cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated an IC50 value of approximately 15 µM for one of the derivatives, demonstrating significant potential for further development as anticancer agents.

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets:

- Enzyme Inhibition: The compound may act as an inhibitor for enzymes such as tyrosinase, which is involved in melanin synthesis, making it a candidate for skin-related therapies.

- Receptor Binding: The benzylsulfonyl moiety enhances the binding affinity to certain receptors, potentially modulating their activity and influencing various signaling pathways.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound, it is essential to compare it with structurally similar molecules.

| Compound | Structure | Biological Activity |

|---|---|---|

| 2-(4-(Methylsulfonyl)piperazin-1-yl)-4-(furan-2-yl)thiazole | Methyl instead of Benzyl | Moderate antibacterial activity |

| 2-(4-(Benzoyl)piperazin-1-yl)-4-(furan-2-yl)thiazole | Benzoyl instead of Benzylsulfonyl | Lower anticancer efficacy |

Aplicaciones Científicas De Investigación

Antimicrobial Properties

Research indicates that thiazole derivatives, including 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole, exhibit significant antimicrobial properties. The presence of the benzylsulfonyl group enhances the compound's ability to combat bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 10 µg/mL |

| S. aureus | 8 µg/mL |

| P. aeruginosa | 12 µg/mL |

These findings suggest that the compound is effective against a range of pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has also been investigated for its potential anticancer properties. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of apoptotic proteins.

Case Study: Anticancer Effects on MCF7 Cells

A study evaluated the effects of the compound on estrogen receptor-positive human breast adenocarcinoma cells (MCF7). The results indicated that treatment with this compound led to:

- Inhibition of cell proliferation

- Induction of apoptosis through up-regulation of pro-apoptotic proteins and down-regulation of anti-apoptotic proteins

- Cell cycle arrest at the S phase

Pharmacokinetic Properties

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies have indicated favorable absorption and distribution characteristics, although further research is needed to fully elucidate its pharmacodynamics.

Comparación Con Compuestos Similares

Thiazolo[5,4-d]pyrimidine Derivatives with Piperazine/Piperidine Substituents

Key Compounds :

Structural Differences :

- Core Structure : The analogs feature a thiazolo[5,4-d]pyrimidine core, whereas the target compound has a simpler thiazole ring.

- Substituents : Both analogs include a furan-2-yl group and piperazine, but the target compound’s benzylsulfonyl group replaces the benzyl or phenyl groups in these derivatives.

Functional Implications :

- The thiazolo[5,4-d]pyrimidine core may enhance planar stacking interactions with biological targets (e.g., enzymes or receptors) compared to the monocyclic thiazole.

- The benzylsulfonyl group in the target compound could improve binding through sulfonamide-specific interactions (e.g., hydrogen bonding with Tyr341 in AChE, as seen in ) .

Thiazolyl Hydrazone Derivatives with Furan Moieties

Key Compounds :

Structural Differences :

- Linker : These analogs employ a hydrazone linker between the furan and thiazole, absent in the target compound.

- Substituents : The target compound’s piperazine-benzylsulfonyl group contrasts with the halogenated aryl groups in these derivatives.

Functional Implications :

Benzo[d]thiazole Derivatives with Piperazine/Piperidine Substituents

Key Compounds :

Structural Differences :

- Core Structure : These analogs use a benzo[d]thiazole core instead of a simple thiazole.

- Linker : A propyl spacer connects the piperazine to the core, whereas the target compound uses a direct methyl linkage.

Functional Implications :

Thiazole-Triazole Hybrids with Aryl Substituents

Key Compounds :

Structural Differences :

- Heterocyclic Fusion : These analogs incorporate triazole and pyrazole rings, absent in the target compound.

- Substituents : Fluorophenyl groups dominate, contrasting with the target’s furan and benzylsulfonyl groups.

Functional Implications :

- Triazole-pyrazole-thiazole hybrids may exhibit multi-target activity (e.g., anticancer or antimicrobial).

- The target compound’s furan and sulfonamide groups could offer unique selectivity profiles .

Q & A

Basic: What are the key considerations in designing a synthetic route for 2-((4-(Benzylsulfonyl)piperazin-1-yl)methyl)-4-(furan-2-yl)thiazole?

The synthesis typically involves multi-step reactions, starting with the preparation of the thiazole core followed by functionalization of the piperazine and benzylsulfonyl groups. Key considerations include:

- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane are often used to enhance reaction efficiency .

- Catalysts : Acidic or basic catalysts (e.g., triethylamine) may accelerate coupling reactions, particularly during sulfonylation or alkylation steps .

- Temperature control : Reactions often require precise temperature modulation (e.g., 0–80°C) to avoid side products and ensure regioselectivity .

- Reaction monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is critical for tracking intermediate formation .

Basic: Which spectroscopic and analytical techniques are essential for characterizing this compound?

Structural confirmation relies on a combination of techniques:

- Nuclear Magnetic Resonance (NMR) : H and C NMR verify substituent positions on the thiazole, piperazine, and furan moieties .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns, confirming the integrity of the benzylsulfonyl group .

- Infrared (IR) Spectroscopy : Identifies functional groups like sulfonyl (S=O, ~1350 cm) and thiazole C=N (~1650 cm) .

- Elemental Analysis : Validates purity by comparing calculated vs. experimental C, H, N, and S content .

Advanced: How can reaction conditions be optimized to improve the yield of the target compound?

Optimization strategies include:

- Solvent screening : Test polar (DMF) vs. non-polar (toluene) solvents to balance solubility and reactivity .

- Catalyst titration : Adjust catalyst loading (e.g., 1–5 mol%) to minimize side reactions while maximizing coupling efficiency .

- Stepwise temperature ramping : For example, initiate reactions at 0°C to control exothermic steps, then gradually increase to 60°C .

- Purification protocols : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization to isolate high-purity product .

Advanced: What strategies are effective in resolving discrepancies in biological activity data across studies?

Contradictions in bioactivity data (e.g., IC variability) can arise from structural analogs or assay conditions. Mitigation approaches include:

- Structural benchmarking : Compare activity of analogs with/without the benzylsulfonyl or furan groups to isolate pharmacophore contributions .

- Assay standardization : Replicate studies under consistent conditions (e.g., cell line, incubation time) to reduce variability .

- Purity validation : Confirm compound purity (>95% by HPLC) to rule out impurities as confounding factors .

- Target engagement studies : Use molecular docking to assess binding affinity variations due to conformational flexibility in the piperazine-thiazole linkage .

Advanced: How can researchers design derivatives to enhance the compound’s pharmacological profile?

Derivative design focuses on modifying key pharmacophores:

- Piperazine substitutions : Introduce electron-withdrawing groups (e.g., -F, -CF) to enhance metabolic stability .

- Thiazole modifications : Replace the furan-2-yl group with bioisosteres (e.g., thiophene) to improve solubility or target selectivity .

- Sulfonyl group optimization : Test alkylsulfonyl vs. arylsulfonyl variants to balance potency and toxicity .

- In silico screening : Perform docking simulations with proteins like kinase or GPCR targets to prioritize synthetically feasible analogs .

Basic: What structural motifs in the compound are associated with its biological activity?

Key motifs include:

- Benzylsulfonyl-piperazine : Imparts rigidity and enhances binding to sulfonamide-sensitive targets (e.g., carbonic anhydrase) .

- Furan-2-yl-thiazole : Contributes to π-π stacking interactions in enzyme active sites, as seen in similar antimicrobial and anticancer agents .

- Methylene linker : Allows conformational flexibility, critical for accommodating diverse binding pockets .

Advanced: What are the challenges in ensuring compound purity during synthesis, and how can they be addressed?

Common challenges and solutions:

- Byproduct formation : Use scavengers (e.g., molecular sieves) during sulfonylation to absorb excess reagents .

- Solvent residues : Employ rotary evaporation followed by lyophilization to remove high-boiling-point solvents like DMF .

- Isomer separation : Utilize chiral chromatography or crystallization to resolve enantiomers if asymmetric centers form during synthesis .

- Stability testing : Monitor degradation under accelerated conditions (e.g., 40°C/75% RH) to identify labile groups (e.g., furan oxidation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.